molecular formula C25H17BrN2S B4774550 2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile

2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B4774550
M. Wt: 457.4 g/mol
InChI Key: YQVVUUCWJZTLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with benzylsulfanyl, bromophenyl, and phenyl groups, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with benzylthiol in the presence of a base to introduce the benzylsulfanyl group

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine or other derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-4-phenylpyridine-3-carbonitrile: Lacks the bromophenyl group.

    4-(4-Bromophenyl)-6-phenylpyridine-3-carbonitrile: Lacks the benzylsulfanyl group.

    2-(Benzylsulfanyl)-6-phenylpyridine-3-carbonitrile: Lacks the bromophenyl group.

Uniqueness

The presence of both benzylsulfanyl and bromophenyl groups in 2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile imparts unique chemical properties, making it a versatile compound for various applications. Its structural complexity allows for diverse chemical modifications and interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2S/c26-21-13-11-19(12-14-21)22-15-24(20-9-5-2-6-10-20)28-25(23(22)16-27)29-17-18-7-3-1-4-8-18/h1-15H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVVUUCWJZTLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.